1-Boc-5-bromo-6-azaindole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD32662033 1-Boc-5-bromo-6-azaindole-3-carbaldehyde , is a chemical building block used in various synthetic applications. It is characterized by its unique structure, which includes a bromine atom and a carbaldehyde group attached to an azaindole ring. This compound is widely utilized in organic synthesis and pharmaceutical research due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-bromo-6-azaindole-3-carbaldehyde typically involves the following steps:
Protection: The protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group.
These reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may involve continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group into an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Boc-5-bromo-6-azaindole-3-carbaldehyde exerts its effects is primarily through its reactivity with various chemical reagents. The bromine atom and carbaldehyde group are key reactive sites that participate in a range of chemical transformations. These reactions often involve the formation and breaking of chemical bonds, leading to the synthesis of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-5-chloro-6-azaindole-3-carbaldehyde
- 1-Boc-5-fluoro-6-azaindole-3-carbaldehyde
- 1-Boc-5-iodo-6-azaindole-3-carbaldehyde
Uniqueness
1-Boc-5-bromo-6-azaindole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-formylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-6-8(7-17)9-4-11(14)15-5-10(9)16/h4-7H,1-3H3 |
InChI Key |
KBVKQUJOFXYRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.